Borate

描述

Structure

2D Structure

属性

CAS 编号 |

14213-97-9 |

|---|---|

分子式 |

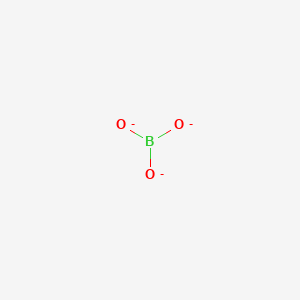

BO3-3 |

分子量 |

58.81 g/mol |

IUPAC 名称 |

borate |

InChI |

InChI=1S/BO3/c2-1(3)4/q-3 |

InChI 键 |

BTBUEUYNUDRHOZ-UHFFFAOYSA-N |

SMILES |

B([O-])([O-])[O-] |

规范 SMILES |

B([O-])([O-])[O-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Borate Synthesis Methods for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borates, a diverse class of inorganic compounds, are at the forefront of materials science research, with burgeoning applications in fields ranging from nonlinear optics and luminescent materials to bioactive glasses and drug delivery systems. The unique structural chemistry of boron, which can adopt both trigonal planar (BO₃) and tetrahedral (BO₄) coordination, allows for the formation of a vast array of anionic frameworks. The specific properties of a borate material—such as its crystallinity, particle size, morphology, and purity—are intrinsically linked to its synthesis method. This technical guide provides a comprehensive overview of the core methods for synthesizing novel this compound materials, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in the rational design and fabrication of advanced this compound compounds.

Core Synthesis Methodologies

The selection of an appropriate synthesis technique is a critical step in the development of this compound materials with desired functionalities. This section details the most prevalent methods: solid-state reaction, hydrothermal synthesis, sol-gel processing, and the flux growth method, along with a dedicated overview of this compound glass synthesis.

Solid-State Synthesis

The solid-state reaction, or ceramic method, is a traditional and widely used technique for producing thermally stable, polycrystalline borates. This method involves the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid phases to form the desired product.

Experimental Protocol:

-

Precursor Selection and Stoichiometric Weighing: High-purity (>99%) starting materials, typically metal oxides, carbonates, or nitrates, and a boron source such as boric acid (H₃BO₃) or boron oxide (B₂O₃), are selected. The precursors are weighed precisely in the desired stoichiometric ratios.

-

Homogenization: The weighed precursors are intimately mixed and ground together to ensure a homogeneous mixture and maximize the contact surface area between reactants. An agate mortar and pestle are commonly used for this purpose.

-

Pelletization (Optional but Recommended): The homogenized powder is often pressed into pellets using a hydraulic press. This step increases the contact between reacting particles, which can enhance the reaction rate.

-

Calcination: The powder mixture or pellets are placed in a suitable crucible (e.g., alumina, platinum) and heated in a programmable furnace. The calcination process typically involves one or more heating steps at specific temperatures and durations, often with intermediate grinding to ensure complete reaction. The temperature and duration are critical parameters that depend on the specific this compound being synthesized.

-

Cooling and Characterization: After the final heating stage, the furnace is cooled to room temperature, and the resulting product is collected for characterization.

Logical Relationship for Solid-State Synthesis

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for preparing crystalline borates, particularly those that are unstable at high temperatures or require a solvent for their formation. This technique involves chemical reactions in aqueous or organic solutions in a sealed vessel (autoclave) at elevated temperatures and pressures.

Experimental Protocol:

-

Precursor Dissolution: The starting materials, which can include metal salts (chlorides, nitrates, etc.), metal oxides, and a boron source (boric acid or borax), are dissolved in a suitable solvent, most commonly deionized water.

-

pH Adjustment: The pH of the solution is often adjusted using a mineralizer (e.g., NaOH, KOH, or an amine) to control the solubility of the precursors and influence the morphology of the final product.

-

Autoclave Sealing and Heating: The prepared solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and placed in an oven, where it is heated to a specific temperature (typically 100-250 °C) for a defined period (hours to days). The autogenous pressure generated within the vessel facilitates the dissolution and recrystallization process.

-

Cooling and Product Recovery: After the reaction is complete, the autoclave is allowed to cool to room temperature naturally. The solid product is then collected by filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried at a relatively low temperature (e.g., 60-100 °C).

Experimental Workflow for Hydrothermal Synthesis

Sol-Gel Synthesis

The sol-gel method is a wet-chemical technique used to produce this compound glasses and crystalline powders with high purity and homogeneity at relatively low temperatures. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Experimental Protocol:

-

Sol Preparation: Metal alkoxides or metal salts (nitrates, chlorides) and a boron precursor (e.g., boric acid, trimethyl this compound, or tributyl this compound) are dissolved in a suitable solvent, often water or an alcohol.

-

Hydrolysis and Condensation: The solution undergoes hydrolysis and polycondensation reactions, often catalyzed by the addition of an acid or base, to form a three-dimensional network of metal-oxygen-boron bonds, resulting in the formation of a sol.

-

Gelation: With time, the sol viscosity increases, and it eventually forms a continuous solid network, or gel, that entraps the remaining liquid phase.

-

Aging: The gel is aged for a period (hours to days) at room temperature or slightly elevated temperatures. During aging, polycondensation continues, and the gel network strengthens.

-

Drying: The liquid phase is removed from the gel network. This can be done through evaporation at ambient or elevated temperatures (xerogel) or through supercritical drying (aerogel).

-

Calcination: The dried gel is heat-treated at a specific temperature to remove residual organic compounds and water, and to induce crystallization if a crystalline product is desired. For bioactive glasses, this step is crucial for achieving the final composition and structure.[1]

Signaling Pathway for Sol-Gel Synthesis

Flux Growth Method

The flux growth method is a high-temperature solution growth technique used to synthesize high-quality single crystals of borates, especially those that melt incongruently or have very high melting points. A "flux" is a molten salt that acts as a solvent for the reactants at high temperatures.

Experimental Protocol:

-

Component Selection: The starting materials (reactants) and a suitable flux are chosen. The flux should have a low melting point, be a good solvent for the reactants, have low volatility at the growth temperature, and not react with the desired product. Common fluxes for borates include B₂O₃, Li₂O-B₂O₃, and PbO-PbF₂.[2]

-

Mixing and Melting: The reactants and flux are mixed in a specific ratio and placed in a crucible (typically platinum). The crucible is heated in a furnace to a temperature above the liquidus temperature of the mixture to ensure complete dissolution and homogenization of the melt.

-

Crystal Growth (Cooling): The molten solution is slowly cooled at a controlled rate. As the temperature decreases, the solubility of the desired this compound compound in the flux decreases, leading to supersaturation and subsequent nucleation and growth of single crystals.

-

Crystal Separation: Once the cooling program is complete, the furnace is cooled to room temperature. The crystals are then separated from the solidified flux. This can be achieved by dissolving the flux in a suitable solvent (e.g., hot water or dilute acid) that does not affect the grown crystals.

Experimental Workflow for Flux Growth

This compound Glass Synthesis: Melt-Quenching

Melt-quenching is the most common method for producing this compound glasses. It involves melting the raw materials at a high temperature to form a homogeneous liquid, followed by rapid cooling to a temperature below the glass transition temperature (Tg) to prevent crystallization.

Experimental Protocol:

-

Batch Preparation: The raw materials, such as boric acid or boron oxide, and various metal oxides or carbonates, are weighed and thoroughly mixed.

-

Melting: The batch is placed in a crucible (e.g., platinum or alumina) and heated in a furnace to a high temperature (typically 900-1400 °C) until a homogeneous, bubble-free melt is obtained.

-

Quenching: The molten glass is rapidly cooled by pouring it onto a preheated steel or graphite (B72142) plate, or by pressing it between two plates. This rapid cooling (quenching) freezes the disordered liquid structure, forming a glass.

-

Annealing: The quenched glass is immediately transferred to an annealing furnace and held at a temperature near its Tg for a period of time, followed by slow cooling to room temperature. This step relieves internal stresses that develop during quenching, preventing the glass from cracking.

Comparative Data of Synthesis Methods

| Parameter | Solid-State Synthesis | Hydrothermal Synthesis | Sol-Gel Synthesis | Flux Growth | Melt-Quenching (Glass) |

| Product Form | Polycrystalline powders, ceramics | Crystalline powders, whiskers, single crystals | Amorphous or crystalline powders, thin films, monoliths | Single crystals | Amorphous bulk glasses |

| Typical Temperature | 800 - 1600 °C | 100 - 250 °C | 25 - 100 °C (synthesis), 400 - 800 °C (calcination) | 700 - 1200 °C | 900 - 1400 °C |

| Pressure | Ambient | 1 - 100 bar (autogenous) | Ambient | Ambient | Ambient |

| Typical Duration | Hours to days | Hours to days | Days (aging), hours (calcination) | Days to weeks | Hours |

| Purity & Homogeneity | Moderate to good | Good to excellent | Excellent | Excellent | Good to excellent |

| Particle Size Control | Difficult | Good | Excellent | N/A (single crystals) | N/A (bulk) |

| Advantages | Simple, scalable, suitable for thermally stable compounds | Low temperature, good for metastable phases, morphology control | High purity, homogeneity, low temperature, versatile forms | Produces high-quality single crystals | Produces bulk amorphous materials |

| Disadvantages | High temperature, potential for impurities, limited morphology control | Requires specialized equipment (autoclaves), limited to materials stable in solvent | Long processing times, expensive precursors, shrinkage during drying | Slow process, flux inclusion possible, requires expensive crucibles | High temperature, limited to glass-forming compositions |

Characterization of this compound Materials

The properties of synthesized this compound materials are evaluated using a variety of characterization techniques to understand their structure, composition, morphology, and performance.

Key Characterization Techniques:

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the material and to determine the crystal structure, lattice parameters, and crystallite size. Amorphous materials will show a broad halo instead of sharp diffraction peaks.[3][4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the material. For borates, FTIR is particularly useful for distinguishing between BO₃ and BO₄ units and identifying the presence of hydroxyl groups or water.[5][6][7][8]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) measures changes in mass as a function of temperature, providing information on dehydration, decomposition, and thermal stability.[9][10][11][12][13] Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature, allowing for the determination of phase transitions, such as glass transition, crystallization, and melting.[9][10][11][13][14]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology, particle size, and microstructure of the synthesized materials.[15][16][17][18][19] TEM can also provide information about the crystallinity and crystal structure at the nanoscale.[15][16][19]

Conclusion

The synthesis of novel this compound materials is a dynamic and evolving field of research. The choice of synthesis method is paramount, as it dictates the final properties and potential applications of the material. This guide has provided a detailed overview of the primary synthesis techniques, including solid-state, hydrothermal, sol-gel, flux growth, and melt-quenching methods. By understanding the principles, experimental protocols, and comparative advantages and disadvantages of each method, researchers can make informed decisions to rationally design and synthesize this compound materials with tailored functionalities for a wide range of applications, including those in the pharmaceutical and biomedical fields. The provided workflows and data tables serve as a valuable resource for both novice and experienced researchers in the pursuit of advanced this compound materials.

References

- 1. X-ray diffraction investigations of the thermal expansion of iron this compound FeBO3 crystals | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. X-ray diffraction, X-ray photoelectron spectra, crystal structure, and optical properties of centrosymmetric strontium this compound Sr2B16O26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scienceasia.org [scienceasia.org]

- 6. researchgate.net [researchgate.net]

- 7. joam.inoe.ro [joam.inoe.ro]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. kiche.or.kr [kiche.or.kr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. azooptics.com [azooptics.com]

- 17. solids-solutions.com [solids-solutions.com]

- 18. azonano.com [azonano.com]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties of Inorganic Borate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of inorganic borate compounds. It is designed to serve as a foundational resource for professionals in research, scientific analysis, and drug development, offering detailed data, experimental methodologies, and visual representations of key chemical processes.

Introduction to Inorganic this compound Compounds

Inorganic this compound compounds are a diverse class of molecules characterized by the presence of boron-oxygen anionic groups. The fundamental structural units are the trigonal planar BO₃ and the tetrahedral BO₄, which can exist as simple ions or polymerize into complex chains, rings, and frameworks by sharing oxygen atoms.[1] This structural versatility gives rise to a wide array of chemical and physical properties, making borates valuable in fields ranging from materials science to medicine.[2]

In drug development, boron-containing compounds, particularly those with boronic acid functional groups, have gained significant attention.[3][4] Their unique ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups in cis-diols, allows for potent and selective enzyme inhibition.[5] The FDA-approved drug Bortezomib (B1684674), a proteasome inhibitor for treating multiple myeloma, exemplifies the therapeutic potential of this compound chemistry.[6][7]

Quantitative Physicochemical Properties

The following tables summarize key quantitative data for three common and industrially significant inorganic this compound compounds: Boric Acid, Sodium Tetrathis compound (Borax), and Zinc this compound.

Table 1: Physicochemical Properties of Boric Acid (H₃BO₃)

| Property | Value | Source(s) |

| Molecular Weight | 61.83 g/mol | [8][9] |

| Appearance | White crystalline solid/powder | [8][10] |

| Density | 1.435 g/cm³ | [8][11] |

| Melting Point | 170.9 °C (decomposes) | [8][9] |

| Boiling Point | 300 °C (decomposes) | [8][9] |

| Solubility in Water | 4.72 g/100 mL (20 °C) | [8] |

| 5.7 g/100 mL (25 °C) | [8] | |

| 27.53 g/100 mL (100 °C) | [8] | |

| Acidity (pKa) | pKa₁ = 9.24 | [3][8] |

| pKa₂ = 12.4 | [8] | |

| pKa₃ = 13.3 | [8] |

Table 2: Physicochemical Properties of Sodium Tetrathis compound (Borax)

| Property | Value (Decahydrate, unless specified) | Source(s) |

| Molecular Formula | Na₂B₄O₇·10H₂O (Decahydrate) | [12] |

| Na₂B₄O₇ (Anhydrous) | [13] | |

| Molecular Weight | 381.37 g/mol (Decahydrate) | [12][14] |

| 201.22 g/mol (Anhydrous) | [13][15] | |

| Appearance | White crystalline solid | [12][15] |

| Density | 1.73 g/cm³ | [12][15] |

| Melting Point | 75 °C (Decahydrate, decomposes) | [12][16] |

| 743 °C (Anhydrous) | [15][16] | |

| Boiling Point | 1,575 °C (Anhydrous) | [15][16] |

| Solubility in Water | 2.7 g/100 mL (20 °C) | [15] |

| 6 g/100 g (Decahydrate) | [12] | |

| pH | Alkaline solution | [12] |

Table 3: Physicochemical Properties of Zinc this compound

| Property | Value (for 2ZnO·3B₂O₃·3.5H₂O) | Source(s) |

| Molecular Formula | 2ZnO·3B₂O₃·3.5H₂O (Common form) | [2] |

| Appearance | White crystalline or amorphous powder | [2][17] |

| Density | 2.67 g/cm³ | [2] |

| Melting Point | Decomposes at ~980°C | [2] |

| Thermal Stability | Dehydration begins at ~290°C | [2] |

| Solubility in Water | Insoluble / Slightly soluble | [2][17] |

| Solubility in Acid | Soluble in dilute acids | [17][18] |

| pH Range | Neutral to slightly alkaline | [2][19] |

Key Experimental Protocols for Characterization

The structural and thermal properties of inorganic borates are commonly investigated using a suite of analytical techniques. Below are generalized methodologies for these key experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and coordination of boron atoms (BO₃ vs. BO₄) within a compound.[20]

-

Objective: To obtain an infrared spectrum for identifying molecular vibrations and determining the local structure of this compound units.

-

Methodology (KBr Pellet Method for Solid Samples):

-

Sample Grinding: Grind approximately 1-2 mg of the dry inorganic this compound sample into a fine powder using an agate mortar and pestle.[21]

-

Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the ground sample and mix thoroughly in the mortar.[21]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[21]

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to record the spectrum of the atmospheric components (e.g., CO₂, H₂O). This will be subtracted from the sample spectrum.[22]

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

Data Interpretation: Analyze the resulting spectrum. For borates, key absorption bands include:

-

1200–1500 cm⁻¹: Asymmetric stretching of B-O bonds in trigonal BO₃ units.

-

800–1200 cm⁻¹: B-O bond stretching in tetrahedral BO₄ units.

-

600–800 cm⁻¹: Bending vibrations of B-O-B linkages.

-

-

Powder X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases of a material and determine its crystal structure and unit cell dimensions.[23]

-

Objective: To obtain a diffraction pattern from a crystalline this compound powder to identify its phase and purity.

-

Methodology:

-

Sample Preparation: Grind the this compound sample to a fine, uniform powder (~5-10 µm) to ensure random crystal orientation.[1][24]

-

Mounting: Pack the powder into a sample holder. A common method is to use a "zero-background" holder (e.g., a single-crystal silicon wafer) for small sample amounts or a standard well-mount for larger quantities. Press the sample surface flat with a glass slide to ensure it is flush with the holder's surface.[23][24]

-

Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current. Define the scan range (e.g., 10-80° 2θ), step size (e.g., 0.02°), and scan speed or time per step.[25]

-

Data Collection: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles.

-

Data Analysis: The output is a diffractogram plotting intensity versus 2θ. Compare the peak positions and relative intensities to a database (e.g., ICDD Powder Diffraction File) to identify the crystalline phase(s) present in the sample.[1]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to study thermal stability, decomposition, and hydration.[26][27]

-

Objective: To determine the thermal stability and decomposition profile of a this compound compound, particularly for hydrated species.

-

Methodology:

-

Sample Preparation: Weigh a small amount of the sample (typically 5-20 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).[28]

-

Instrument Setup: Place the sample crucible and an empty reference crucible onto the TGA balance.

-

Program Parameters: Set the experimental parameters in the control software. This includes:

-

Purge Gas: Select an inert gas (e.g., Nitrogen) or a reactive gas (e.g., Air) and set the flow rate (e.g., 20-50 mL/min).[29]

-

Temperature Program: Define the starting temperature, ending temperature, and heating rate (e.g., 10 °C/min). An initial isothermal step may be included to allow the atmosphere to stabilize.[30]

-

-

Run Experiment: Start the analysis. The instrument will heat the sample according to the program and continuously record its mass.

-

Data Interpretation: The resulting TGA curve plots mass (or % mass loss) against temperature. Weight loss steps indicate decomposition, dehydration, or other mass-loss events. The derivative of this curve (DTG) can be plotted to precisely identify the temperatures of maximum mass loss rate.[27]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions.[31]

-

Objective: To identify phase transitions and measure their associated enthalpies.

-

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the powder sample (typically 2-10 mg) into a DSC pan (e.g., aluminum).[32]

-

Encapsulation: Place a lid on the pan and crimp it using a sample press to create a sealed container. This prevents sample loss and ensures good thermal contact.[33]

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[32]

-

Program Parameters: Program the desired temperature profile, including the starting and ending temperatures, heating and cooling rates (e.g., 10 °C/min), and atmosphere (typically an inert gas like nitrogen).[32]

-

Run Experiment: Initiate the measurement. The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Interpretation: The resulting DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks can indicate crystallization or curing. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.[34]

-

Visualizing this compound Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound compounds relevant to drug development and chemical synthesis.

Mechanism of Proteasome Inhibition by Bortezomib

Bortezomib is a dipeptide boronic acid that functions as a reversible inhibitor of the 26S proteasome, a key cellular complex for protein degradation. Its mechanism is central to its anti-cancer effects.[6][35]

Caption: Proteasome inhibition by Bortezomib disrupts protein degradation, leading to apoptosis.

General Reaction of Boronic Acid with a cis-Diol

Boronic acids reversibly react with compounds containing 1,2- or 1,3-diols, such as sugars and glycoproteins, to form stable cyclic boronate esters. This interaction is fundamental to their use in biosensors and as enzyme inhibitors.[36][37]

Caption: Reversible formation of a cyclic boronate ester from a boronic acid and a cis-diol.

References

- 1. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 2. chemiis.com [chemiis.com]

- 3. This compound buffered saline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boric acid - Sciencemadness Wiki [sciencemadness.org]

- 9. irchemineral.com [irchemineral.com]

- 10. chemcess.com [chemcess.com]

- 11. pp-production-media.s3.amazonaws.com [pp-production-media.s3.amazonaws.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. Sodium Tetrathis compound, Anhydrous, 99.5% Pure | Noah Chemicals [store.noahchemicals.com]

- 14. rawminingchem.co.za [rawminingchem.co.za]

- 15. Borax - Sciencemadness Wiki [sciencemadness.org]

- 16. Borax - Wikipedia [en.wikipedia.org]

- 17. Zinc this compound | 1332-07-6 [chemicalbook.com]

- 18. eitai-sangyo.com [eitai-sangyo.com]

- 19. Zinc this compound [wallacefr.co.uk]

- 20. photometrics.net [photometrics.net]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. mcgill.ca [mcgill.ca]

- 24. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 25. mse.washington.edu [mse.washington.edu]

- 26. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. epfl.ch [epfl.ch]

- 29. scribd.com [scribd.com]

- 30. betterceramic.com [betterceramic.com]

- 31. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 32. dl.asminternational.org [dl.asminternational.org]

- 33. showard-eng360.weebly.com [showard-eng360.weebly.com]

- 34. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 35. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Prebiotic Synthesis: A Technical Guide to the Role of Borate in Chemical Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The "RNA World" hypothesis posits that RNA was the primary form of genetic material and catalytic molecule before the advent of DNA and proteins. A significant challenge to this theory is the inherent instability of ribose, the sugar backbone of RNA, which readily decomposes under prebiotically plausible conditions, often resulting in a complex, intractable mixture known as "tar". The discovery of borate's role in selectively stabilizing ribose and catalyzing the formation of other essential prebiotic molecules has provided a compelling solution to this conundrum. This technical guide synthesizes the current understanding of this compound's multifaceted role in prebiotic chemical evolution, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support further research and development in the field.

This compound's Pivotal Role in the Stabilization of Ribose

One of the most critical contributions of this compound to prebiotic chemistry is its ability to selectively stabilize ribose over other aldopentoses (arabinose, xylose, and lyxose).[1][2] Ribose is notoriously the least stable of these isomers.[1] this compound minerals, likely present in evaporitic environments on early Earth, could have created localized areas where ribose could accumulate.[1]

This stabilization occurs through the formation of cyclic this compound ester complexes with the furanose form of ribose.[2] This complexation sequesters ribose, protecting it from isomerization and decomposition reactions.[1][2] Studies have shown that the stability of all aldopentoses increases with the concentration of added this compound, but the effect is most pronounced for ribose.[1]

Quantitative Analysis of Pentose (B10789219) Stabilization by this compound

The selective stabilization of ribose by this compound has been quantified through incubation experiments. The following tables summarize the residual concentrations of various pentoses over time in the presence of different this compound concentrations, demonstrating the enhanced stability of ribose.

Table 1: Residual Concentrations of Pentoses (1 mM initial) after 5 minutes of Incubation at 45°C (pH 12.0-12.2)

| Pentose | This compound Concentration | Residual Concentration (mM) |

| Ribose | 0 mM | ~0.1 |

| 40 mM | ~0.3 | |

| 80 mM | ~0.5 | |

| Arabinose | 0 mM | ~0.2 |

| 40 mM | ~0.4 | |

| 80 mM | ~0.6 | |

| Xylose | 0 mM | ~0.3 |

| 40 mM | ~0.5 | |

| 80 mM | ~0.4 | |

| Lyxose | 0 mM | ~0.4 |

| 40 mM | ~0.6 | |

| 80 mM | ~0.7 |

Data synthesized from Furukawa et al., 2013.[2][3]

Table 2: First-Order Rate Constant for Ribose Degradation

| This compound Concentration | Rate Constant (k) in min⁻¹ |

| 40 mM | 0.015 |

Data from Furukawa et al., 2013.[3]

Caption: this compound complexes with ribose, preventing its degradation.

This compound as a Catalyst in Prebiotic Synthesis

Beyond stabilization, this compound also functions as a catalyst in key prebiotic reactions, including peptide synthesis and the formation of nucleobases.

This compound-Catalyzed Peptide Synthesis

Boric acid has been shown to catalyze the formation of peptides from amino acids under simple heating and drying conditions, which could have occurred on a prebiotic Earth.[4] This catalytic activity is significant because it allows for the formation of peptides, including those with charged amino acids, in environments where RNA would also be stable.

Table 3: Yields of Dipeptides from Borinic Acid-Catalyzed Synthesis

| N-Protected Amino Acid | Amino Acid Ester | Dipeptide Product | Yield (%) |

| Boc-Phe-OH | H-Val-OMe | Boc-Phe-Val-OMe | 51 |

| Boc-Phe-OH | H-Ala-OMe | Boc-Phe-Ala-OMe | 72 |

| Z-Phe-OH | H-Ala-OMe | Z-Phe-Ala-OMe | 81 |

| Z-Met-OH | H-Gly-OEt | Z-Met-Gly-OEt | 40 |

Data from El Dine et al., 2015.[4][5]

This compound-Mediated Nucleobase Synthesis from Formamide (B127407)

Experiments involving the thermal condensation of formamide in the presence of various this compound minerals have been shown to produce a suite of nucleic acid precursors, amino acid derivatives, and carboxylic acids.[6][7][8] This suggests that this compound minerals could have played a crucial role in a unitary synthesis of the building blocks for both genetic and metabolic systems.[8]

This compound's Role in Phosphate (B84403) Availability and Regioselective Phosphorylation

The formation of the RNA backbone requires the phosphorylation of ribose. However, phosphate is often sequestered by calcium ions in prebiotic environments. This compound minerals, such as lüneburgite (a magnesium borophosphate mineral), can make phosphate available and facilitate the regiospecific phosphorylation of ribonucleosides, preferentially at the 5'-hydroxyl position, which is necessary for the formation of RNA.[9][10]

Caption: this compound directs phosphorylation to the 5' position of ribose.

Experimental Protocols

Protocol 1: Pentose Stability Assay in the Presence of this compound

This protocol is adapted from Furukawa et al. (2013)[3] and is designed to quantify the stabilizing effect of this compound on aldopentoses.

1. Materials and Reagents:

-

D-Ribose, D-Arabinose, D-Xylose, D-Lyxose

-

Sodium tetrathis compound (B1243019) (Borax)

-

Calcium hydroxide (B78521)

-

Ultrapure water (18.2 MΩ)

-

LC/MS system

2. Preparation of Solutions:

-

This compound Solutions: Dissolve borax (B76245) in ultrapure water to create 40 mM and 80 mM this compound solutions.

-

Pentose Stock Solutions: Prepare 10 mM stock solutions of each aldopentose in ultrapure water.

3. Incubation Experiment:

-

Preheat the this compound solutions (and a control solution of ultrapure water) to 45°C.

-

Add a single aldopentose to each this compound solution (and the control) to a final concentration of 1 mM.

-

Immediately add calcium hydroxide (21.4 mg/10 mL) to each solution to buffer the pH to approximately 12.0-12.2.

-

Incubate the solutions at 45 ± 3°C with continuous stirring.

-

Take aliquots at specified time intervals (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately quench the reaction by diluting the aliquot in cold ultrapure water.

4. Analysis:

-

Analyze the concentration of the remaining pentose in each aliquot using a Liquid Chromatography/Mass Spectrometry (LC/MS) system.

-

LC Conditions: Use a column suitable for sugar analysis (e.g., an amino column).

-

MS Conditions: Use negative-mode electrospray ionization (ESI). Monitor the amount of each pentose in single-ion recording mode at m/z = 149.[3]

-

The relative amounts of pentose-borate complexes can also be assessed by monitoring for 1:1 complexes (m/z = 193) and 2:1 complexes (m/z = 307).[3]

Caption: Workflow for testing the stabilizing effect of this compound on pentoses.

Protocol 2: this compound-Catalyzed Synthesis of Nucleobases from Formamide

This protocol is a generalized procedure based on the work of Saladino et al.[6][7][8]

1. Materials and Reagents:

-

Formamide (high purity)

-

This compound minerals (e.g., colemanite, ulexite)

-

Glass ampoules

-

Heating apparatus (oven or oil bath)

-

GC/MS system for analysis

2. Reaction Setup:

-

Place a small amount of the chosen this compound mineral (e.g., 50 mg) into a glass ampoule.

-

Add formamide (e.g., 1 mL) to the ampoule.

-

Seal the ampoule under vacuum or an inert atmosphere.

3. Thermal Condensation:

-

Heat the sealed ampoule at a constant temperature (e.g., 160°C) for a specified duration (e.g., 48 hours).

4. Product Analysis:

-

After cooling, carefully open the ampoule.

-

Extract the reaction mixture with a suitable solvent.

-

Analyze the products by GC/MS to identify and quantify the synthesized nucleobases, amino acids, and other organic molecules.

Conclusion and Future Directions

The evidence strongly supports the indispensable role of this compound in prebiotic chemical evolution. By stabilizing ribose, catalyzing the synthesis of peptides and nucleobases, and facilitating regiospecific phosphorylation, this compound minerals provide a geochemically plausible solution to several critical hurdles in the origin of life, particularly for the "RNA World" hypothesis. The discovery of boron on Mars further suggests that these processes may not be unique to Earth.[2]

Future research should focus on further quantifying the effects of different this compound minerals under a wider range of prebiotic conditions (e.g., fluctuating temperatures, wet-dry cycles, UV irradiation). Elucidating the precise mechanisms of this compound catalysis in these complex systems will be crucial. For drug development professionals, understanding these fundamental prebiotic catalytic systems could inspire novel synthetic pathways and the development of new catalysts for pharmaceutical applications. The simplicity and effectiveness of this compound in guiding the synthesis of life's building blocks underscore its significance as a cornerstone of prebiotic chemistry.

References

- 1. Selective stabilization of ribose by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Borinic acid catalysed peptide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The effects of this compound minerals on the synthesis of nucleic acid bases, amino acids and biogenic carboxylic acids from formamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Borate Minerals: Versatile Precursors for Advanced Material Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Borate minerals, naturally occurring compounds containing boron and oxygen, are emerging as versatile and cost-effective precursors for the synthesis of a wide array of advanced materials. Their inherent chemical reactivity and structural diversity make them ideal starting points for producing high-value materials such as hydrogen storage compounds, superhard ceramics, and functional polymers. This technical guide provides a comprehensive overview of the use of common this compound minerals—including borax (B76245), ulexite (B576465), and colemanite—as precursors in various material synthesis processes. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows.

Synthesis of Sodium Borohydride (B1222165) from Borax

Sodium borohydride (NaBH₄) is a crucial material for hydrogen storage and a versatile reducing agent in organic synthesis.[1] Traditional synthesis methods often involve costly and hazardous reagents. The utilization of borax (Na₂B₄O₇·10H₂O or Na₂B₄O₇·5H₂O), an abundant and inexpensive this compound mineral, presents a more economical and sustainable alternative.

A promising approach for the synthesis of sodium borohydride from hydrated borax involves mechanochemical ball milling at ambient conditions.[2] This method avoids the energy-intensive dehydration process typically required.[2]

Experimental Protocol:

-

Precursor Preparation: Hydrated borax (Na₂B₄O₇·10H₂O or Na₂B₄O₇·5H₂O) is mixed with a reducing agent (e.g., MgH₂, Mg, NaH, or Al) and, in some cases, a process control agent (e.g., NaH, Si).[2][3][4]

-

Ball Milling: The mixture is placed in a planetary ball mill. The milling process is carried out under an inert atmosphere (e.g., argon) or hydrogen, depending on the specific reaction.[5]

-

Reaction: The mechanical energy from ball milling initiates and drives the chemical reaction, leading to the formation of sodium borohydride.[2] The water of hydration in the borax can serve as an intrinsic hydrogen source.[3]

-

Product Separation: The resulting product mixture is then purified to isolate the sodium borohydride.

Quantitative Data:

| Borax Precursor | Reducing Agents | Milling Time (h) | Yield (%) | Reference |

| Na₂B₄O₇·5H₂O | NaH, MgH₂ | 3.5 | 93.1 | [2][6] |

| Na₂B₄O₇·5H₂O | Mg | - | 78.6 | [2][6] |

| Na₂B₄O₇·10H₂O | Al, NaH | 20 | ~80 | [3] |

| Borax | MgH₂, Na₂CO₃ | - | ~32 (Purity >97%) | [5] |

Reaction Pathway:

The overall reaction for the synthesis using MgH₂ and NaH can be represented as:

Na₂B₄O₇·5H₂O + 6NaH + 5MgH₂ → 4NaBH₄ + 5MgO + 2NaOH

A simplified workflow for this process is illustrated below.

The Bayer Process is a high-temperature method for producing sodium borohydride from borax.[1][7]

Experimental Protocol:

-

Reactants: Anhydrous borax (Na₂B₄O₇), metallic sodium (Na), hydrogen gas (H₂), and silica (B1680970) (SiO₂) are used as the primary reactants.[7]

-

Reaction Conditions: The reaction is carried out in a liquid phase at approximately 700 °C.[7]

-

Reaction: The reactants combine in a one-pot synthesis to produce sodium borohydride and sodium silicate.[7]

Reaction Equation:

Na₂B₄O₇ + 16Na + 8H₂ + 7SiO₂ → 4NaBH₄ + 7Na₂SiO₃[1][7]

Synthesis of Boron Nitride from Ulexite and Colemanite

Boron nitride (BN) is a highly refractory material with excellent thermal and chemical stability, making it suitable for applications in electronics, aerospace, and ceramics.[8] Ulexite (NaCaB₅O₉·8H₂O) and colemanite (Ca₂B₆O₁₁·5H₂O) are viable boron sources for BN synthesis.[9][10]

Experimental Protocol:

A common method for synthesizing hexagonal boron nitride (hBN) involves the reaction of an oxygen-containing boron compound with a nitrogen-containing source at high temperatures.[9]

-

Precursor Mixture: A mixture is prepared containing a boron source (e.g., boric acid derived from ulexite, or colemanite), a nitrogen source (e.g., urea, melamine), and potentially a dopant to facilitate the reaction and purification.[9][10]

-

Preheating and Densification (Optional): The mixed precursors can be dried, crushed, and densified (e.g., pilling, briquetting) to improve handling and reaction efficiency.[9]

-

Calcination: The mixture is heated in a furnace to a temperature of up to 1100 °C to form an intermediate, turbostratic boron nitride.[9]

-

Sintering: The intermediate product is then sintered at a higher temperature, ranging from 1500 to 2300 °C, to enhance the crystallinity and purity of the final hexagonal boron nitride product.[9]

Quantitative Data:

The use of specific this compound minerals can influence the reaction conditions and final product properties. For instance, when using a mixture of 50 wt.% boric acid and 50 wt.% ulexite, the reaction proceeds to yield high-purity boron nitride.[9] The synthesis of boron nitride nanotubes (BNNTs) from unprocessed colemanite has been demonstrated, yielding multi-walled nanotubes with outer diameters of 10–30 nm.[10]

Experimental Workflow:

The general workflow for the synthesis of boron nitride from this compound minerals is depicted below.

Synthesis of Zinc this compound from this compound Minerals

Zinc borates are important flame retardants and smoke suppressants used in polymers and coatings.[11] They can be synthesized from various boron sources, including boric acid derived from minerals like ulexite.[12]

Experimental Protocol:

-

Boric Acid Production: Boric acid is first produced from a this compound mineral such as ulexite by reacting it with a strong acid like sulfuric acid.[12]

-

Reaction Mixture: The synthesized boric acid is dissolved in water at an elevated temperature (95-98 °C). Zinc oxide (ZnO) and seed crystals of a reference zinc this compound are then added to the solution.[12]

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 95 °C) for a specific duration to allow the formation of zinc this compound crystals.[13]

-

Product Recovery: The resulting zinc this compound product is filtered, washed, and dried.

Quantitative Data:

The yield and composition of the zinc this compound product are influenced by several factors, including the H₃BO₃/ZnO ratio, reaction time, and temperature.

| Boron Source | Method | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Boric acid from ulexite | Aqueous Reaction | 95 | 2 | 86.78 | [12][13] |

| Boric acid and ZnO | Hydrothermal | 120 | 5 | 91.1 | [14] |

Experimental Protocol:

-

Reactants: Zinc oxide (ZnO) and boric anhydride (B1165640) (B₂O₃) are milled in a ball mill.[15]

-

Liquid-Assisted Grinding: A small amount of water is added during milling.[15]

-

Water-Assisted Reaction (WAR): The milled product may undergo a subsequent water-assisted reaction for a period (e.g., 72 hours) to promote the formation of the desired zinc this compound phase.[15]

This method has been shown to produce low-solubility zinc this compound (2ZnO·3B₂O₃·7H₂O) suitable for use as a slow-release fertilizer.[15]

Other Material Syntheses from this compound Precursors

This compound minerals also serve as precursors for a variety of other inorganic materials.

-

Boron Phosphate (B84403) (BPO₄): This material can be synthesized by the solid-state reaction of boric acid (derivable from this compound minerals) and phosphoric acid at temperatures ranging from 80 to 1200 °C.[16][17] Boron phosphate has applications as a catalyst and in the development of slow-release boron fertilizers.[18]

-

Magnesium this compound: Nanostructured magnesium borates can be prepared via a hydrothermal route using borax decahydrate (B1171855) and a magnesium salt at temperatures between 100-250 °C.[19][20][21] These materials have potential applications as anti-wear additives and in radiation shielding.[20]

-

Boron-Substituted Tricalcium Phosphate (B-TCP): This biocompatible material for bone tissue engineering can be synthesized via a solid-state reaction with mechano-activation using this compound precursors.[22]

-

Borosilicate Minerals: Synthetic borosilicates, which are important in various geological and material science contexts, can be produced under hydrothermal conditions.[23]

Conclusion

This compound minerals represent a valuable and underutilized resource for the synthesis of advanced materials. Their low cost, natural abundance, and diverse chemical compositions make them attractive alternatives to more expensive and less sustainable starting materials. The synthesis routes outlined in this guide, including mechanochemical, hydrothermal, and high-temperature solid-state reactions, demonstrate the versatility of this compound minerals as precursors. Further research and development in this area are likely to uncover new and efficient pathways for the production of innovative materials with tailored properties for a wide range of applications, from energy storage and electronics to healthcare and agriculture.

References

- 1. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Breaking the Passivation: Sodium Borohydride Synthesis by Reacting Hydrated Borax with Aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101519188A - Method for preparing sodium borohydride by chemical mechanical mechanics method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. www1.eere.energy.gov [www1.eere.energy.gov]

- 8. azonano.com [azonano.com]

- 9. US7341702B2 - Process for producing boron nitride - Google Patents [patents.google.com]

- 10. BJNANO - Synthesis of boron nitride nanotubes from unprocessed colemanite [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. rosa.uniroma1.it [rosa.uniroma1.it]

- 13. matsc.ktu.lt [matsc.ktu.lt]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Boron phosphate - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Preparation of Magnesium this compound Nanomaterials by Hydrothermal Route | Scientific.Net [scientific.net]

- 20. researchgate.net [researchgate.net]

- 21. CN101177274A - A kind of method of hydrothermally synthesizing magnesium this compound - Google Patents [patents.google.com]

- 22. Mechanochemically-Activated Solid-State Synthesis of this compound-Substituted Tricalcium Phosphate: Evaluation of Biocompatibility and Antimicrobial Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystal chemistry and synthesis of selected borosilicate minerals. - UBC Library Open Collections [open.library.ubc.ca]

A Technical Guide to Quantum Chemical Studies of Borate Clusters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of borate clusters. Boron clusters, with their unique structural diversity and complex bonding, present a fascinating area of research with potential applications ranging from materials science to medicine, including Boron Neutron Capture Therapy (BNCT).[1][2] This document details the computational methodologies employed, summarizes key quantitative findings, and illustrates the theoretical workflows and concepts through diagrams.

Introduction to this compound Clusters

This compound clusters are a diverse class of chemical compounds characterized by polyhedral structures of boron atoms. These clusters can exist as neutral molecules, anions, or in combination with other elements.[3][4] A significant class of these are the closo-borate anions, with the general formula [BnHn]2-, which are known for their high symmetry and stability.[1] The unique electronic structure and bonding in these clusters, which often cannot be described by classical Lewis structures, necessitate the use of sophisticated quantum chemical methods for their study.[1] These theoretical studies are crucial for understanding their stability, reactivity, and potential for functionalization, which is key to their application in fields like drug development.[2][5]

Computational Methodologies

The theoretical investigation of this compound clusters predominantly relies on ab initio and Density Functional Theory (DFT) calculations. These methods provide a powerful means to explore the geometric and electronic structures, predict properties, and understand the chemical behavior of these complex systems.

Density Functional Theory (DFT)

DFT is a widely used method for studying this compound clusters due to its favorable balance of computational cost and accuracy. A variety of exchange-correlation functionals are employed depending on the specific properties being investigated.

Commonly Used Functionals:

-

PBE0, ωB97X, B3LYP, HSE06, CAM-B3LYP: These hybrid functionals are frequently used to determine the structural and electronic properties of this compound clusters.[6][7] For example, studies on B8Cu3- clusters have utilized PBE0 and ωB97X to determine the lowest-energy structures.[6] Similarly, the B3LYP functional with the 6-311+G(d) basis set has been used to identify different isomers of neutral B4 clusters.[8]

Basis Sets:

-

The choice of basis set is crucial for accurate calculations. Commonly used basis sets for this compound clusters include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) , as well as Dunning's correlation-consistent basis sets.[9][10]

Software Packages:

-

Quantum chemical calculations on this compound clusters are performed using various software packages, including Gaussian , ORCA , VASP , and WIEN2k .[1][9][11]

Ab Initio Methods

For higher accuracy, especially for benchmarking DFT results and studying excited states, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed.

-

MP2: This method has been used to identify isomers of neutral B4 clusters that were not found at the DFT level.[8]

-

CCSD(T): The "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples is used to obtain highly accurate reference interaction energies, for instance, in the study of dihydrogen bonding in this compound clusters.[12]

Key Experimental and Computational Protocols

A typical computational study of this compound clusters involves a series of steps to ensure the reliability of the results.

Protocol for Structure and Property Prediction:

-

Geometry Optimization: The initial step is to find the minimum energy structures of the this compound clusters. This is often performed using DFT with a suitable functional and basis set. To explore the potential energy surface thoroughly, algorithms like particle swarm optimization can be used.[7]

-

Frequency Calculations: To confirm that the optimized geometries correspond to true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Once the stable structures are identified, various properties can be calculated, including:

-

Electronic Properties: Ionization potentials, electron affinities, and HOMO-LUMO gaps.

-

Spectroscopic Properties: IR, Raman, and UV/Vis spectra can be simulated to aid in the experimental characterization of the clusters.

-

Bonding Analysis: Tools like the Electron Localization Function (ELF) and Natural Bond Orbital (NBO) analysis are used to understand the nature of the chemical bonds within the clusters.[6]

-

The following diagram illustrates a typical workflow for the computational study of this compound clusters.

References

- 1. Theoretical Study of closo-Borate Anions [BnHn]2− (n = 5–12): Bonding, Atomic Charges, and Reactivity Analysis | MDPI [mdpi.com]

- 2. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural, Electronic, and Magnetic Properties of Neutral Borometallic Molecular Wheel Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [2505.14839] Structural and Bonding Insights into B$_8$Cu$_3^-$ Clusters: A DFT Study [arxiv.org]

- 7. Ab initio study of medium sized boron-doped silicon clusters SinBm, n = 11–13, m = 1–3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Density functional theory studies of boron clusters with exotic properties in bonding, aromaticity and reactivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Benchmark Data Sets of Boron Cluster Dihydrogen Bonding for the Validation of Approximate Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate World of Polyborate Anions: A Technical Guide to Their Structural Diversity

For Researchers, Scientists, and Drug Development Professionals

The vast and complex structural chemistry of polyborate anions offers a fertile ground for scientific exploration and technological innovation. Boron's unique ability to form stable covalent bonds with oxygen in both trigonal planar (BO₃) and tetrahedral (BO₄) coordinations is the foundation for the remarkable diversity of polythis compound structures. These range from simple, isolated anions to complex one-, two-, and three-dimensional polymers.[1][2] This technical guide provides an in-depth exploration of the structural landscape of polythis compound anions, detailing their classification, synthesis, and characterization, with a focus on providing practical data and methodologies for researchers in materials science and drug development.

Fundamental Building Blocks and Classification

The structural chemistry of polyborates is built upon the versatile bonding of boron with oxygen. Boron can exist in two primary coordination environments: trigonal planar BO₃ units and tetrahedral BO₄ units.[3] The ability of these fundamental building blocks to share oxygen vertices allows for the formation of a wide array of polyanionic structures, including chains, sheets, and frameworks.[2][4]

The classification of polythis compound anions is based on the number of boron atoms and the arrangement of the BO₃ and BO₄ units. This classification provides a systematic framework for understanding the structural relationships between different polythis compound species.

// Node Definitions FBB [label="Fundamental Building Blocks", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BO3 [label="Trigonal Planar BO₃", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BO4 [label="Tetrahedral BO₄", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Polymerization [label="Polymerization", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Isolated [label="Isolated Anions\n(e.g., [B(OH)₄]⁻)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Chains [label="Chains\n(Inoborates)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sheets [label="Sheets\n(Phylloborates)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Frameworks [label="Frameworks\n(Tectoborates)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions FBB -> BO3 [color="#202124"]; FBB -> BO4 [color="#202124"]; BO3 -> Polymerization [label="Sharing O vertices", color="#202124"]; BO4 -> Polymerization [label="Sharing O vertices", color="#202124"]; Polymerization -> Isolated [color="#202124"]; Polymerization -> Chains [color="#202124"]; Polymerization -> Sheets [color="#202124"]; Polymerization -> Frameworks [color="#202124"]; } Caption: Classification of polythis compound anions based on their fundamental building blocks and degree of polymerization.

Quantitative Structural Data of Representative Polythis compound Anions

The precise arrangement of atoms within polythis compound anions is determined through single-crystal X-ray diffraction. This technique provides accurate measurements of bond lengths and angles, which are crucial for understanding the stability and reactivity of these compounds.[5][6] The following tables summarize key structural parameters for several common polythis compound minerals.

Table 1: Crystallographic Data for Selected Polythis compound Minerals

| Mineral | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Borax | Na₂[B₄O₅(OH)₄]·8H₂O | Monoclinic | C2/c | 11.858 | 10.674 | 12.674 | 106.58 |

| Colemanite | Ca[B₃O₄(OH)₃]·H₂O | Monoclinic | P2₁/a | 8.743 | 11.264 | 6.102 | 110.12 |

| Kernite | Na₂[B₄O₆(OH)₂]·3H₂O | Monoclinic | P2₁/c | 7.016 | 9.152 | 15.678 | 108.88 |

Data sourced from crystallographic open databases.[7][8][9]

Table 2: Selected Bond Lengths in Polythis compound Anions

| Mineral | Bond Type | Average Bond Length (Å) |

| Borax | B(3-coord)-O | 1.365 |

| B(4-coord)-O | 1.476 | |

| Colemanite | B(3-coord)-O | 1.371 |

| B(4-coord)-O | 1.478 | |

| Kernite | B(3-coord)-O | 1.368 |

| B(4-coord)-O | 1.475 |

Note: "3-coord" refers to trigonal planar boron, and "4-coord" refers to tetrahedral boron.

Table 3: Selected Bond Angles in Polythis compound Anions

| Mineral | Angle Type | Average Bond Angle (°) |

| Borax | O-B(3-coord)-O | 120.0 |

| O-B(4-coord)-O | 109.5 | |

| Colemanite | O-B(3-coord)-O | 119.9 |

| O-B(4-coord)-O | 109.4 | |

| Kernite | O-B(3-coord)-O | 120.1 |

| O-B(4-coord)-O | 109.5 |

Experimental Protocols for Synthesis and Characterization

The synthesis of polythis compound anions can be achieved through various methods, each offering distinct advantages in terms of the crystalline product's size, purity, and morphology. The choice of method depends on the desired polythis compound species and the available starting materials.

// Node Definitions Start [label="Precursor Selection\n(e.g., Boric Acid, Metal Salt)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis Method", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HTS [label="High-Temperature Solution", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrothermal [label="Hydrothermal/Solvothermal", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Aqueous [label="Aqueous Solution", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Isolation [label="Product Isolation\n(Filtration, Washing, Drying)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SCXRD [label="Single-Crystal XRD", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Spectroscopy [label="FT-IR/Raman Spectroscopy", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Data Analysis and\nStructure Elucidation", shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Synthesis [color="#202124"]; Synthesis -> HTS [color="#202124"]; Synthesis -> Hydrothermal [color="#202124"]; Synthesis -> Aqueous [color="#202124"]; HTS -> Isolation [color="#202124"]; Hydrothermal -> Isolation [color="#202124"]; Aqueous -> Isolation [color="#202124"]; Isolation -> Characterization [color="#202124"]; Characterization -> SCXRD [color="#202124"]; Characterization -> Spectroscopy [color="#202124"]; SCXRD -> Analysis [color="#202124"]; Spectroscopy -> Analysis [color="#202124"]; } Caption: A generalized workflow for the synthesis and characterization of polythis compound compounds.

High-Temperature Solution Growth

This method involves dissolving the precursors in a molten salt flux at high temperatures, followed by slow cooling to promote crystallization.

Protocol:

-

Precursor Preparation: Accurately weigh stoichiometric amounts of the starting materials (e.g., a metal oxide and boric acid) and the flux (e.g., Li₂CO₃/B₂O₃).

-

Mixing: Thoroughly grind the precursors and flux in an agate mortar to ensure a homogeneous mixture.

-

Heating: Place the mixture in a platinum crucible and heat in a programmable furnace to a temperature above the melting point of the flux (typically 800-1000 °C). Hold at this temperature for several hours to ensure complete dissolution and homogenization.

-

Cooling: Slowly cool the furnace to a temperature just above the solidification point of the flux (e.g., 1-5 °C/hour). This slow cooling is critical for the growth of large, high-quality single crystals.

-

Crystal Isolation: Once cooled to room temperature, the crystals are mechanically separated from the solidified flux. The remaining flux can often be dissolved in a suitable solvent (e.g., hot water or dilute acid).

-

Washing and Drying: Wash the isolated crystals with deionized water and a suitable organic solvent (e.g., ethanol (B145695) or acetone) and dry them in air.

Hydrothermal/Solvothermal Synthesis

This technique utilizes the enhanced solubility of reactants in a solvent (typically water for hydrothermal, or an organic solvent for solvothermal) at elevated temperatures and pressures within a sealed vessel (autoclave).

Protocol:

-

Reactant Preparation: Prepare a solution or suspension of the starting materials (e.g., a metal salt and boric acid) in the chosen solvent. The pH of the solution can be adjusted using a mineralizer (e.g., a base or an acid) to influence the final product.

-

Autoclave Loading: Transfer the reaction mixture into a Teflon-lined stainless-steel autoclave. The autoclave should not be filled to more than 80% of its volume to allow for solvent expansion at high temperatures.

-

Heating: Place the sealed autoclave in a programmable oven and heat to the desired reaction temperature (typically 120-240 °C). The reaction is held at this temperature for a period ranging from several hours to a few days.

-

Cooling: Allow the autoclave to cool slowly to room temperature. Rapid cooling should be avoided to prevent the formation of amorphous products.

-

Product Recovery: Open the autoclave, and collect the solid product by filtration.

-

Washing and Drying: Wash the product sequentially with deionized water and an organic solvent to remove any unreacted starting materials and byproducts. Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Aqueous Solution Growth

This is a simple and effective method for growing crystals of water-soluble polyborates at or near room temperature.

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of the desired polythis compound (e.g., borax) in deionized water by dissolving an excess of the solid in water with heating and stirring.

-

Filtration: Filter the hot, saturated solution to remove any undissolved solid.

-

Crystallization: Allow the clear, saturated solution to cool slowly and undisturbed to room temperature. Crystal growth can be initiated by seeding the solution with a small, well-formed crystal of the desired compound.

-

Crystal Harvesting: Once the crystals have grown to a suitable size, carefully remove them from the solution.

-

Drying: Gently dry the harvested crystals with a lint-free cloth or by air-drying.

Characterization Methods

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the three-dimensional atomic structure of crystalline materials.[6] A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector and analyzed to determine the unit cell parameters, space group, and atomic positions.[5]

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopic techniques are powerful tools for identifying the types of this compound units present in a sample.[10][11] The characteristic vibrational modes of BO₃ and BO₄ groups appear at distinct frequencies, allowing for the differentiation between trigonal and tetrahedral boron coordination.

Table 4: Characteristic Vibrational Frequencies for this compound Units

| Vibrational Mode | BO₃ (Trigonal) Frequency (cm⁻¹) | BO₄ (Tetrahedral) Frequency (cm⁻¹) |

| B-O Asymmetric Stretching | 1300-1500 | 900-1100 |

| B-O Symmetric Stretching | 900-1000 | 750-850 |

| O-B-O Bending | 600-800 | 400-600 |

Frequency ranges are approximate and can vary depending on the specific polythis compound structure.[10][11]

Conclusion

The structural diversity of polythis compound anions presents a rich field for scientific inquiry with significant potential for the development of new materials with tailored properties. A thorough understanding of their synthesis and structural characterization is paramount for advancing research in areas ranging from nonlinear optics to biomineralization and drug delivery systems. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers seeking to explore and harness the unique chemistry of polyborates.

References

- 1. attleborolibrary.org [attleborolibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. mindat.org [mindat.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. Borax Mineral Data [webmineral.com]

- 8. Colemanite Mineral Data [webmineral.com]

- 9. Kernite Mineral Data [webmineral.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Borate Esters as Versatile Intermediates in Organic Synthesis: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Borate esters, organoboron compounds derived from the condensation of boric acid or boronic acids with alcohols, have emerged as indispensable intermediates in modern organic synthesis. Their unique electronic structure, which allows for reversible formation, tunable Lewis acidity, and the ability to form nucleophilic 'ate' complexes, has positioned them as critical tools in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the formation, reactivity, and application of this compound esters, with a focus on their roles in protecting group chemistry, stereoselective reductions, carbon-carbon bond formation, and catalysis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound Esters

This compound esters are organoboron compounds characterized by a central boron atom bonded to one or more alkoxy (-OR) or aryloxy (-OAr) groups. They are broadly classified into orthoborates, B(OR)₃, and metaborates, which contain a six-membered boroxine (B1236090) ring.[1] In the context of synthetic intermediates, cyclic boronic esters, formed from the reaction of boronic acids (RB(OH)₂) with diols, are particularly significant.[2][3]

The utility of this compound esters stems from several key properties:

-

Ease of Formation and Cleavage: They are typically formed under mild conditions and can be readily hydrolyzed, making them excellent temporary protecting groups.[2]

-

Stability: Many this compound esters, especially cyclic ones like pinacol (B44631) esters, are stable to a range of reaction conditions and can be purified by silica (B1680970) gel chromatography.[2][4]

-

Tunable Reactivity: The Lewis acidity and reactivity of the boron center can be modulated by the electronic properties of its substituents, enabling a wide range of transformations.[1]

-

Formation of Nucleophilic 'Ate' Complexes: The empty p-orbital on the boron atom can accept electron density from a nucleophile (e.g., an organolithium reagent) to form a tetracoordinate, anionic 'ate' complex.[5][6] This complexation inverts the polarity at the boron-bound carbon, transforming it from an electrophilic to a nucleophilic center.

Formation of this compound Esters

This compound esters are generally prepared through the condensation reaction between a boron-based acid (boric acid or a boronic acid) and an alcohol or diol.[1] The formation is a reversible equilibrium process, and thus, removal of water is typically required to drive the reaction to completion.[2]

Experimental Protocol: Preparation of Isobutylboronic Acid Pinacol Ester

This procedure details the formation of a stable pinacol boronate ester from the corresponding boronic acid.[7]

-

Setup: An oven-dried 1 L flask containing a magnetic stirrer is charged with isobutylboronic acid (25.0 g, 245 mmol, 1.0 equiv), pinacol (29.0 g, 245 mmol, 1.0 equiv), anhydrous magnesium sulfate (B86663) (44.3 g, 368 mmol, 1.5 equiv), and diethyl ether (300 mL).[7]

-

Reaction: The suspension is stirred under an argon atmosphere at room temperature for 24 hours.[7]

-

Workup: The solids are removed by filtration. The filtrate is concentrated under reduced pressure. The crude material is redissolved in pentane (B18724) (700 mL) and washed with water (3 x 150 mL).[7]

-

Purification: The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is then purified by distillation (14 mmHg, 71 °C) to yield analytically pure isobutylboronic acid pinacol ester as a colorless oil (yields typically 78-83%).[7]

Key Applications of this compound Ester Intermediates

Protection of Diols

The reversible formation of cyclic boronate esters from 1,2- and 1,3-diols is a widely used strategy for their temporary protection.[2] This method is particularly valuable in carbohydrate chemistry. Phenylboronic acid is a common reagent for this purpose. The resulting esters are generally stable to neutral or anhydrous conditions and can withstand chromatography but are easily cleaved by mild aqueous acid or base.[2]

| Substrate Type | Protecting Reagent | Typical Conditions | Cleavage Conditions | Reference |

| 1,2-Diol | Phenylboronic acid | Toluene, reflux (Dean-Stark) | Aqueous acid (e.g., 1 M HCl) or base | [2] |

| cis-Diol | Alkyl/Aryl boronic acids | Anhydrous solvent | Mild aqueous workup | [2] |

| Polyols | 2,6-Bis(trifluoromethyl)phenylboronic acid | N/A | Mild conditions | [8] |

Table 1: Summary of boronate esters as diol protecting groups.

Suzuki-Miyaura Cross-Coupling

Boronic acids and their ester derivatives are cornerstone reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[9][10] Boronate esters, particularly pinacol esters, are often preferred over boronic acids due to their enhanced stability, ease of handling, and reduced propensity for side reactions like protodeboronation.[4][9] The reaction mechanism involves an oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with the boronate ester (activated by a base) and subsequent reductive elimination to yield the coupled product.[11][12]

Diastereoselective Reductions: The Narasaka-Prasad Reduction

The Narasaka-Prasad reduction is a powerful method for the diastereoselective synthesis of syn-1,3-diols from β-hydroxy ketones.[13] The reaction's stereocontrol is achieved through the formation of a cyclic this compound ester intermediate. A chelating agent, such as diethylmethoxyborane, reacts with the substrate's hydroxyl group and ketone carbonyl to form a rigid, six-membered ring.[14] This chelation locks the conformation of the molecule, forcing the subsequent hydride delivery (e.g., from NaBH₄) to occur from the less sterically hindered face, opposite the existing alkyl group, leading to the syn product.[13][15]

Boron 'Ate' Complexes as Chiral Nucleophiles

A powerful application of this compound esters involves their conversion into nucleophilic boron 'ate' complexes.[5] The addition of an organolithium or Grignard reagent to a boronic ester fills the empty p-orbital of the boron, forming a tetracoordinate anionic 'ate' complex.[6][16] This process renders the boron-bound carbon group nucleophilic. These 'ate' complexes react with a wide range of electrophiles, enabling the stereospecific formation of C-C, C-O, C-N, and C-halogen bonds with inversion of configuration at the carbon center.[6]

| Boronic Ester Type | Activating Reagent | Electrophile (E⁺) | Product | Stereochemistry | Reference |

| Secondary Alkyl | Aryllithium | I₂, Br₂ | R-I, R-Br | Inversion | [6] |

| Primary Alkyl | Aryllithium | Carbenium ions | R-C(Ar)₂ | Inversion | [5] |

| Vinyl | n-Butyllithium | Alkyl Halides (radical) | R-Alkyl | N/A | [17] |

Table 2: Representative reactions of boron 'ate' complexes.

Catalysis of Amide Bond Formation

Recently, this compound esters such as tris(2,2,2-trifluoroethyl) this compound, B(OCH₂CF₃)₃, have been identified as highly effective catalysts for the direct amidation of carboxylic acids and amines.[18][19] This method offers a significant improvement over traditional coupling reagents in terms of efficiency and sustainability. The proposed mechanism involves the formation of a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine.[18] The use of a Dean-Stark apparatus to remove water allows for catalytic turnover.[18]

| Carboxylic Acid | Amine | Catalyst Loading (mol%) | Yield (%) | Reference |

| 4-Nitrobenzoic acid | Benzylamine | 10 | 99 | [18] |

| Boc-L-proline | Benzylamine | 10 | 98 | [18] |

| Adipic acid | (R)-1-Phenylethylamine (2 eq.) | 10 | 99 | [18] |

Table 3: Selected examples of this compound ester-catalyzed amidation.[18]

Detailed Experimental Protocols

Protocol: Protection of a 1,2-Diol with Phenylboronic Acid

This general procedure is adapted for the formation of a phenylboronate (B1261982) ester.[2]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol (1.0 equiv) and anhydrous toluene.

-

Reagents: Add phenylboronic acid (1.0-1.1 equiv) to the solution.

-

Reaction: Heat the mixture to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Water will collect in the Dean-Stark trap.

-